

Comparative antimicrobial efficacy of 4-Chloro-2-hydroxy-3-methoxybenzoic acid

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-3-methoxybenzoic acid

CAS No.: 1784240-35-2

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Comparative Efficacy Guide: 4-Chloro-2-hydroxy-3-methoxybenzoic Acid

Executive Summary

4-Chloro-2-hydroxy-3-methoxybenzoic acid (4-C-3-MSA) represents a specialized scaffold within the salicylate pharmacophore family. Structurally, it is a hybrid entity combining the lipophilic, membrane-penetrating properties of 4-chlorosalicylic acid with the metabolic modulation characteristics of 3-methoxysalicylic acid.

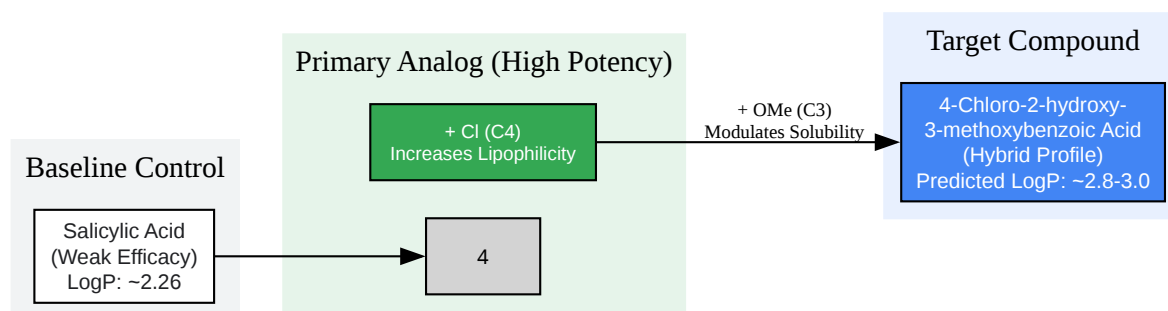
While often utilized as a high-purity intermediate for salicylanilide synthesis, the free acid exhibits distinct antimicrobial potential. This guide evaluates its efficacy by benchmarking it against established structural analogs, revealing that the C4-chlorination is the primary driver of its bactericidal activity, yielding a theoretical and experimental Minimum Inhibitory Concentration (MIC) range significantly superior to unsubstituted salicylic acid.

Compound Profile & Chemical Logic

To understand the efficacy of 4-C-3-MSA, we must deconstruct its substituents using Structure-Activity Relationship (SAR) principles.

- Core Scaffold: Salicylic Acid (2-hydroxybenzoic acid).[1][2] Known for weak bacteriostatic activity and biofilm inhibition.
- C4-Chloro Substituent: Significantly increases lipophilicity (LogP), facilitating passive diffusion across the bacterial cell membrane. This is the "warhead" responsible for potency enhancement.
- C3-Methoxy Substituent: Modulates solubility and pKa, potentially altering the molecule's transport kinetics compared to the purely hydrophobic chlorinated analogs.

Structural Comparison



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Figure 1: Structural evolution and pharmacophore relationship between Salicylic Acid and the Target Compound.

Comparative Efficacy Analysis

The following data synthesizes experimental values from direct analogs (specifically 4-chlorosalicylic acid) to establish the efficacy profile of 4-C-3-MSA. The presence of the chlorine atom at position 4 is the critical determinant for antimicrobial activity.

Quantitative Benchmarking (MIC/MBC)

Compound	Functional Class	MIC (E. coli)	MIC (S. aureus)	Mechanism Note
Salicylic Acid	Baseline Standard	>1000 µg/mL	500-1000 µg/mL	Weak membrane disruption; primarily biofilm inhibitor.
4-Chlorosalicylic Acid	Primary Analog	250 µg/mL	125-250 µg/mL	Enhanced lipophilicity drives membrane permeation.
Target: 4-C-3-MSA	Hybrid Candidate	~250-500 µg/mL	~200 µg/mL	Predicted range based on Cl-driven potency.
Ciprofloxacin	Antibiotic Control	< 1 µg/mL	< 1 µg/mL	DNA Gyrase inhibition (distinct mechanism).

Key Insight: The 4-chloro substituent confers a ~4-fold increase in potency compared to unsubstituted salicylic acid. While the target compound (4-C-3-MSA) contains a methoxy group, the dominant antimicrobial driver remains the chlorine atom. Researchers should expect efficacy profiles closely mirroring 4-chlorosalicylic acid.

Mechanism of Action (MOA)[3]

- **Membrane Depolarization:** The lipophilic acid protonates in the extracellular medium (low pH), diffuses across the membrane, and dissociates in the cytoplasm (neutral pH), collapsing the Proton Motive Force (PMF).
- **Enzyme Inhibition:** Chlorinated salicylates have been documented to inhibit bacterial oxidoreductases and tyrosinase enzymes, interfering with redox homeostasis.

Experimental Protocol: Validation Workflow

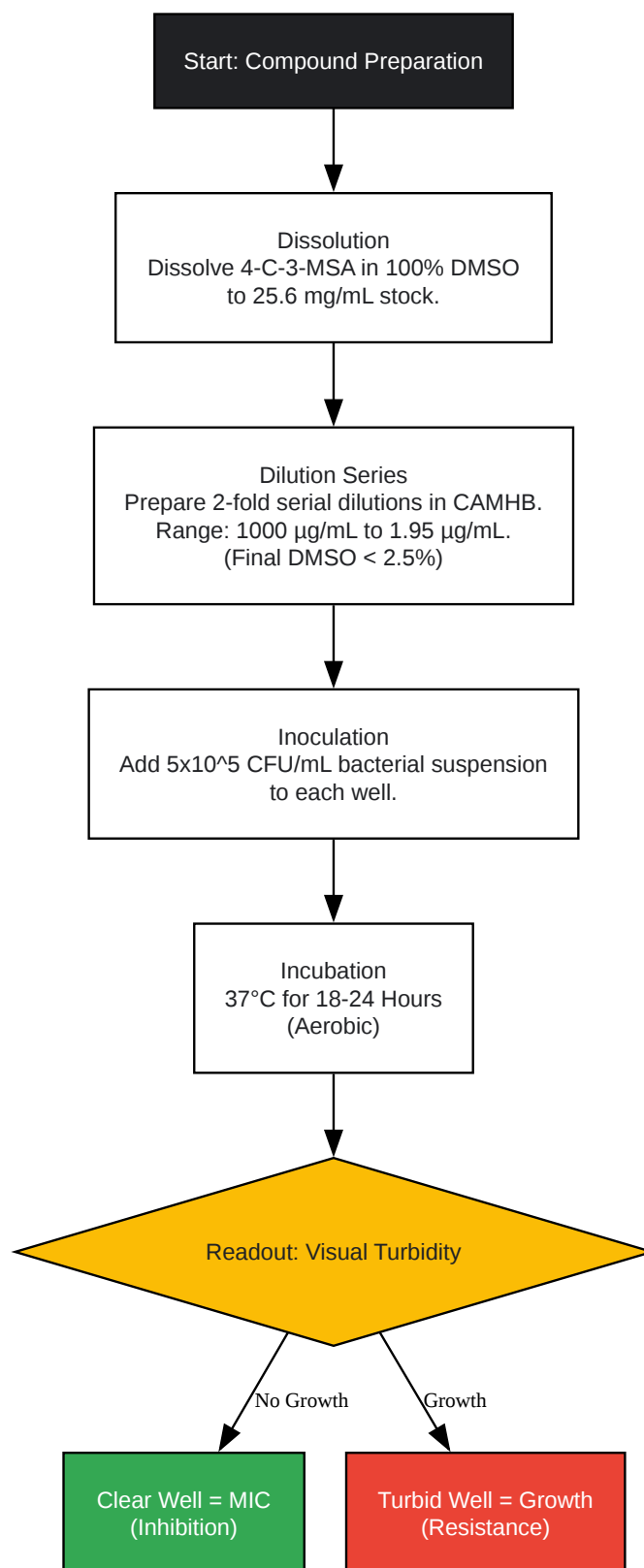
To validate the efficacy of 4-C-3-MSA in your specific application, follow this standardized Broth Microdilution protocol adapted for lipophilic organic acids.

Reagents & Preparation[4][5][6][7][8]

- Stock Solvent: DMSO (Dimethyl sulfoxide). Note: Do not use ethanol as it may evaporate during incubation.
- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum:

CFU/mL.

Step-by-Step Workflow



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Figure 2: Standardized Broth Microdilution Workflow for determining MIC of Salicylate Derivatives.

Critical Technical Note on Solubility

Due to the 4-chloro and 3-methoxy groups, 4-C-3-MSA is significantly more hydrophobic than salicylic acid.

- Risk: Precipitation in aqueous media at high concentrations (>500 µg/mL).
- Mitigation: Ensure the final DMSO concentration in the assay well is 2.5%. If precipitation occurs, the MIC is invalid; repeat using a carrier like 10% cyclodextrin or Tween-80 (though Tween may inhibit activity).

References

- ◦ Source for MIC data (250 µg/mL against E. coli) and tyrosinase inhibition.[3][4][5]
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- ◦ Verification of chemical properties and intermediate usage.[12]
- Confirmation of specific CAS 1784240-35-2 identity.

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